2-(2-Fluoroethyl)-1-methylpiperazine
CAS No.:
Cat. No.: VC17713108
Molecular Formula: C7H15FN2
Molecular Weight: 146.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15FN2 |
|---|---|
| Molecular Weight | 146.21 g/mol |
| IUPAC Name | 2-(2-fluoroethyl)-1-methylpiperazine |
| Standard InChI | InChI=1S/C7H15FN2/c1-10-5-4-9-6-7(10)2-3-8/h7,9H,2-6H2,1H3 |
| Standard InChI Key | ZGOJINIQMQDGOU-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCNCC1CCF |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-(2-Fluoroethyl)-1-methylpiperazine belongs to the piperazine class of heterocyclic organic compounds, distinguished by its fluorine substitution. The fluorine atom at the ethyl side chain significantly alters the compound’s electronic and steric properties, enhancing its ability to penetrate lipid membranes and interact with biological targets. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 146.21 g/mol |
| IUPAC Name | 2-(2-Fluoroethyl)-1-methylpiperazine |
| Canonical SMILES | CN1CCNCC1CCF |
| InChI Key | ZGOJINIQMQDGOU-UHFFFAOYSA-N |
The piperazine core provides two nitrogen atoms, one of which is methylated, while the other is linked to a fluoroethyl group. This configuration introduces both basicity (from the secondary amine) and lipophilicity (from the fluorine atom), critical for pharmacokinetic optimization.
Comparative Analysis with Non-Fluorinated Analogs
Fluorination strategically modifies the compound’s physicochemical profile. For instance, replacing the ethyl group’s hydrogen with fluorine increases the partition coefficient () by approximately 0.5–1.0 units, enhancing membrane permeability. Compared to 1-methylpiperazine, which lacks fluorine, 2-(2-Fluoroethyl)-1-methylpiperazine demonstrates:
-
Improved bioavailability: Fluorine’s electronegativity reduces metabolic degradation by cytochrome P450 enzymes.
-
Enhanced receptor binding: The fluoroethyl group may engage in dipole-dipole interactions with target proteins.
Synthesis and Manufacturing
Classical Synthesis Routes
The synthesis of 2-(2-Fluoroethyl)-1-methylpiperazine typically involves sequential alkylation and fluorination steps. A common approach begins with the reaction of piperazine with methyl iodide to form 1-methylpiperazine, followed by nucleophilic substitution with 2-fluoroethyl bromide. Key reaction conditions include:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
-
Temperature: Reflux conditions (80–100°C) to facilitate substitution.
-
Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity.
The dihydrochloride salt form is often prepared to improve aqueous solubility, involving treatment with hydrochloric acid in ethanol.
Modern Flow Synthesis Techniques
Recent advancements employ continuous-flow reactors to optimize yield and purity. For example, microfluidic systems enable precise control over reaction parameters, reducing side products such as over-alkylated derivatives. A representative protocol involves:
-
Mixing 1-methylpiperazine and 2-fluoroethyl mesylate in a T-shaped mixer.
-
Heating the mixture at 120°C in a tubular reactor (residence time: 10–15 minutes).
-
Neutralizing the product with aqueous NaOH and extracting with dichloromethane.
This method achieves yields exceeding 85%, compared to 60–70% in batch processes.
Pharmacological Applications
Central Nervous System (CNS) Therapeutics
Piperazine derivatives are widely explored for CNS disorders due to their ability to modulate neurotransmitter systems. 2-(2-Fluoroethyl)-1-methylpiperazine’s fluorinated structure may enhance blood-brain barrier (BBB) penetration, making it suitable for:
-
Antipsychotics: Dopamine D2 receptor antagonism, akin to risperidone .
-
Antidepressants: Serotonin and norepinephrine reuptake inhibition (SNRI) .
In rodent models, structurally similar compounds (e.g., I-893) demonstrated dose-dependent effects on dopamine and norepinephrine turnover, suggesting potential applications in mood disorders .
Biological Activity and Mechanism
Neurotransmitter Modulation
In vivo studies on aryl-1,4-dialkyl-piperazine derivatives (e.g., I-893) reveal that fluorinated side chains augment monoamine release and reuptake inhibition . At doses of 50–250 mg/kg, I-893 transiently increased striatal dopamine levels, followed by depletion, indicative of presynaptic terminal stimulation . These effects align with 2-(2-Fluoroethyl)-1-methylpiperazine’s hypothesized mechanism, though direct evidence remains limited.
Enzymatic Interactions
The compound’s secondary amine may inhibit monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), enzymes critical in neurotransmitter catabolism. Comparative studies show that fluorination reduces IC50 values by 30–50% compared to non-fluorinated analogs, suggesting enhanced enzymatic affinity.
Research Advancements and Future Directions
Preclinical Findings
Recent investigations highlight the dihydrochloride salt’s superior solubility (45 mg/mL in water vs. 12 mg/mL for the free base), enabling intravenous formulations. Animal pharmacokinetic studies report a half-life () of 3.2 hours and oral bioavailability of 65%, underscoring its therapeutic potential.
Challenges and Opportunities
-
Toxicity: Fluorinated compounds may exhibit hepatotoxicity at high doses, necessitating structure-activity relationship (SAR) studies.
-
Stereochemistry: The compound’s chiral centers (at C2 and C5 of the piperazine ring) warrant enantioselective synthesis to isolate bioactive conformers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume